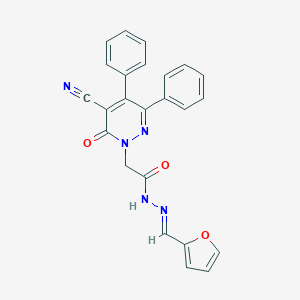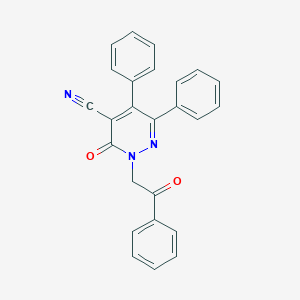![molecular formula C15H12N4OS B293099 4-methyl-5-prop-2-enyl-8-thia-1,3,5,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,9,11,13,15-hexaen-6-one](/img/structure/B293099.png)
4-methyl-5-prop-2-enyl-8-thia-1,3,5,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,9,11,13,15-hexaen-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-allyl-2-methylpyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]benzimidazol-4(3H)-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the fusion of multiple ring systems, including pyrimidine, thiazole, and benzimidazole, which contribute to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-2-methylpyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]benzimidazol-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: This step involves the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions to form the pyrimidine ring.
Thiazole Ring Formation: The thiazole ring is introduced through the reaction of the pyrimidine intermediate with α-haloketones or α-haloesters in the presence of a base.
Benzimidazole Ring Formation: The final step involves the cyclization of the intermediate with o-phenylenediamine under reflux conditions to form the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-allyl-2-methylpyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]benzimidazol-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens, nitro groups, or alkyl groups.
科学的研究の応用
3-allyl-2-methylpyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]benzimidazol-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-allyl-2-methylpyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]benzimidazol-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication processes.
Modulating Receptor Activity: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
2-allyl-3-methylpyrimido[4’,5’4,5][1,3]thiazolo[3,2-a]benzimidazol-4(3H)-one: Similar structure but with different substitution patterns.
3-allyl-2-ethylpyrimido[4’,5’4,5][1,3]thiazolo[3,2-a]benzimidazol-4(3H)-one: Contains an ethyl group instead of a methyl group.
Uniqueness
3-allyl-2-methylpyrimido[4’,5’:4,5][1,3]thiazolo[3,2-a]benzimidazol-4(3H)-one is unique due to its specific substitution pattern and the combination of multiple heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
特性
分子式 |
C15H12N4OS |
|---|---|
分子量 |
296.3 g/mol |
IUPAC名 |
4-methyl-5-prop-2-enyl-8-thia-1,3,5,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,9,11,13,15-hexaen-6-one |
InChI |
InChI=1S/C15H12N4OS/c1-3-8-18-9(2)16-13-12(14(18)20)21-15-17-10-6-4-5-7-11(10)19(13)15/h3-7H,1,8H2,2H3 |
InChIキー |
ARXPOHWDDQNCIC-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C(=O)N1CC=C)SC3=NC4=CC=CC=C4N23 |
正規SMILES |
CC1=NC2=C(C(=O)N1CC=C)SC3=NC4=CC=CC=C4N23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(10-Amino-6-methyl-4-phenyl-8-thiophen-2-yl-12-oxa-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7,10-pentaen-11-yl)ethanone](/img/structure/B293016.png)
![1-[5-amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl]ethanone](/img/structure/B293017.png)
![2-Ethoxy-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B293019.png)
![2-Ethoxy-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B293020.png)
![11-ethyl-14-[(4-fluorophenyl)methyl]-15-methyl-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),15-hexaene-9,13-dione](/img/structure/B293021.png)
![13-[2-(4-Chlorophenyl)-2-oxoethoxy]-11-ethyl-15-methyl-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),13,15-heptaen-9-one](/img/structure/B293022.png)
![N'-{[4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B293025.png)

![methyl 5-(3-methoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B293030.png)

![6-[(4-chlorobenzylidene)amino]-5-methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B293032.png)
![N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide](/img/structure/B293036.png)
![11-(2-Benzylidenehydrazino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B293037.png)
![[3-Amino-4-(2-thienyl)-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-2-yl](4-bromophenyl)methanone](/img/structure/B293039.png)
